![molecular formula C5H4BrN3O2 B114618 3-Bromo-5-nitropyridin-4-amine CAS No. 89284-05-9](/img/structure/B114618.png)
3-Bromo-5-nitropyridin-4-amine
Overview
Description
3-Bromo-5-nitropyridin-4-amine is an organic compound with the molecular formula C5H4BrN3O2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and an amino group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropyridin-4-amine typically involves the nitration of 3-bromo-4-aminopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes bromination, followed by nitration and subsequent purification steps to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 3-Bromo-4,5-diaminopyridine.
Scientific Research Applications
Chemistry
3-Bromo-5-nitropyridin-4-amine serves as a crucial building block in organic synthesis. Its derivatives are used to create complex heterocyclic compounds, which are essential in developing new materials and chemicals.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its ability to interact with specific molecular targets allows researchers to explore its role in biochemical pathways. For instance, studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties .
Medicine
Research into the medicinal applications of this compound has highlighted its potential in drug development. Compounds derived from it have been studied for their efficacy against various diseases, including cancer. The unique positioning of its functional groups enhances its biological activity, making it a candidate for further pharmaceutical exploration.
Industry
In industrial applications, this compound is utilized in:
- Dyes : It serves as an intermediate in synthesizing various dyes.
- Agrochemicals : The compound is involved in producing herbicides and pesticides.
- Specialty Chemicals : Its derivatives are used in formulating specialty chemicals for diverse applications.
Case Study 1: Antimicrobial Activity
A study published in Pure and Applied Chemistry explored the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
Case Study 2: Cancer Research
Research conducted by a team at a leading pharmaceutical company investigated the anticancer effects of modified versions of this compound. The findings demonstrated that these compounds could inhibit tumor growth in vitro and showed promise for further development into anticancer drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Bromo-5-nitropyridine: Similar in structure but lacks the amino group at the fourth position.
2-Amino-3-bromo-5-nitropyridine: Similar but with the amino group at the second position instead of the fourth.
Uniqueness: 3-Bromo-5-nitropyridin-4-amine is unique due to the specific positioning of the bromine, nitro, and amino groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This unique arrangement allows for selective reactions and applications that are not possible with other similar compounds .
Biological Activity
3-Bromo-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of both bromine and nitro groups on the pyridine ring enhances its chemical reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant case studies.
The molecular formula for this compound is C₅H₄BrN₃O₂, with a molecular weight of approximately 218.01 g/mol. Its structure includes a pyridine ring substituted with a bromine atom at the 3-position and a nitro group at the 5-position, along with an amino group at the 4-position.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, resulting in cellular damage and death. Research has shown that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Effective antifungal activity |
Anti-inflammatory Activity
Compounds with nitro groups have been shown to modulate inflammatory responses. In particular, they can inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. Studies indicate that this compound may have potential as an anti-inflammatory agent.
Case studies reveal that derivatives of nitropyridine compounds exhibit significant inhibition of inducible nitric oxide synthase (iNOS) and COX-2, which are key players in inflammation:
Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
This compound | 45 | 50 | |
Nitrobenzamide Derivative | 60 | 70 |
Antitumor Activity
The antitumor potential of nitro-containing compounds is an area of active research. These compounds can target hypoxic tumor environments effectively. Initial studies have demonstrated that this compound shows moderate cytotoxicity against various cancer cell lines.
Cell Line | Cytotoxicity IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (cervical cancer) | 25 | Inhibition of tubulin polymerization | |
MCF7 (breast cancer) | 30 | Induction of apoptosis via mitochondrial pathway |
The biological activity of this compound can be attributed to its ability to undergo reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to generate nitroso species, which are implicated in DNA damage and cytotoxicity.
Additionally, the bromine atom may participate in halogen bonding interactions with biological targets, enhancing binding affinity and specificity.
Properties
IUPAC Name |
3-bromo-5-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLBXRMNSJEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407373 | |
Record name | 3-bromo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-05-9 | |
Record name | 3-bromo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-bromo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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